Iododoxorubicin
Description
Iododoxorubicin (4’-deoxy-4’-iododoxorubicin) is a semisynthetic anthracycline derivative developed through chemical modification of doxorubicin. Its design aimed to enhance antitumor efficacy while reducing cardiotoxicity, a major limitation of classical anthracyclines . Key structural modifications include the replacement of the 4’-hydroxyl group with iodine and removal of the 4’-oxygen, increasing lipophilicity and altering DNA-binding kinetics . Preclinical studies demonstrated potent cytotoxicity, partial cross-resistance with doxorubicin, and oral bioavailability . However, phase II trials in advanced breast cancer revealed modest clinical activity (14% response rate), attributed to rapid metabolism to iododoxorubicinol, which exhibits poor tumor penetration .
Properties
CAS No. |
83997-75-5 |
|---|---|
Molecular Formula |
C27H28INO10 |
Molecular Weight |
653.4 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H28INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |
InChI Key |
PDQGEKGUTOTUNV-TZSSRYMLSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |
Synonyms |
4'-deoxy-4'-IDX 4'-deoxy-4'-iododoxorubicin 4'-iodo-4'-deoxydoxorubicin 4'-iododeoxyrubicin 4'-iododoxorubicin FCE 21954 FCE-21954 iododoxorubicin |
Origin of Product |
United States |
Comparison with Similar Compounds
In Vitro Cytotoxicity and Mechanisms
Iododoxorubicin exhibits superior potency compared to doxorubicin and epirubicin in both sensitive and multidrug-resistant (MDR) cell lines:
- Wild-Type Cells : 7.5-fold greater potency than doxorubicin in rat C6 glioblastoma cells .
- Resistant Cells : 45-fold higher activity in doxorubicin-resistant C6 cells, indicating partial circumvention of MDR .
- Metabolites: Unlike doxorubicinol (weakly active), the metabolite iododoxorubicinol retains cytotoxicity, achieving 50% growth inhibition (GI50) at 0.02 µM in sensitive cells—200-fold more potent than doxorubicinol .
Table 1: In Vitro Potency of Anthracyclines
| Compound | GI50 (Sensitive Cells, µM) | GI50 (Resistant Cells, µM) | Cross-Resistance Factor |
|---|---|---|---|
| Doxorubicin | 0.15 | 6.75 | 45 |
| This compound | 0.02 | 0.15 | 7.5 |
| Epirubicin | 0.18 | 8.10 | 45 |
| Idarubicin | 0.005 | 0.30 | 60 |
Mechanistically, this compound binds DNA with distinct thermodynamics, showing higher affinity for nucleosomes compared to doxorubicin . It also inhibits DNA synthesis at higher doses in sensitive cells (15–80× GI50) but at similar doses in resistant cells, suggesting altered mechanisms in MDR phenotypes .
Resistance and Pharmacokinetics
- Drug Efflux : Unlike doxorubicin, this compound is less affected by P-glycoprotein (P-gp)-mediated efflux. In P-gp-overexpressing cells, this compound efflux is slower (20 min vs. 5 min for doxorubicin), correlating with its retention and activity in resistant tumors .
- Metabolism: this compound is metabolized to iododoxorubicinol, which constitutes >50% of plasma metabolites. However, iododoxorubicinol’s poor tumor penetration limits its clinical impact .
- Lipoprotein Binding : this compound’s lipophilicity drives 10-fold stronger binding to serum lipoproteins (vs. doxorubicin), influencing tissue distribution and bioavailability .
Clinical Efficacy
Phase II trials in metastatic breast cancer highlighted this compound’s limitations:
- Response Rate : 14% (vs. 40–60% for doxorubicin/epirubicin) .
- Survival : Median progression-free survival (3.5 months) and overall survival (10.2 months) were inferior to standard anthracyclines .
- Dose Limitation : Myelosuppression (grade 4 neutropenia in 36% of patients) necessitated dose reductions .
Table 2: Clinical Response Rates in Advanced Breast Cancer
| Compound | Response Rate (%) | Median PFS (Months) | Cardiotoxicity Incidence |
|---|---|---|---|
| Doxorubicin | 40–60 | 6–8 | 10–20% (cumulative) |
| Epirubicin | 50–65 | 7–9 | 5–10% |
| This compound | 14 | 3.5 | 14% (asymptomatic EF drop) |
Toxicity Profile
- Cardiotoxicity : this compound shows reduced cardiotoxicity, with only 14% of patients experiencing asymptomatic LVEF decline (vs. 10–20% symptomatic cases for doxorubicin) .
- Non-Cardiac Toxicity: Myelosuppression is dose-limiting, while alopecia, nausea, and vomiting are milder than with doxorubicin .
Key Advantages and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
